5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine (5-BrCl-TDZ) is a bromochlorinated thiadiazole amine that has been studied for its various scientific research applications. It is a versatile compound that can be used in a variety of experiments and has been found to have biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
One of the remarkable applications of thiadiazole derivatives, including compounds structurally related to 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine, is in the inhibition of corrosion of metals. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives to predict their corrosion inhibition performances on iron. These studies utilized density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interactions between metal surfaces and the molecules. Theoretical data obtained were in good agreement with experimental inhibition efficiency results previously reported, underscoring the potential of thiadiazole derivatives in corrosion protection applications (Kaya et al., 2016).
Antiviral Activity
Thiadiazole compounds have also shown promise in the field of antiviral research. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and assessed their anti-tobacco mosaic virus activity. The bioassay tests revealed that certain derivatives exhibited significant antiviral activity, indicating the potential of thiadiazole derivatives in developing new antiviral agents (Chen et al., 2010).
Insecticidal Activity
The versatility of thiadiazole derivatives extends into the realm of agriculture, where they have been evaluated for insecticidal activity. Ismail et al. (2021) synthesized new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives and tested them against the cotton leafworm (Spodoptera littoralis). Their findings suggest that these compounds could serve as potent insecticides, offering an alternative to traditional pest management strategies (Ismail et al., 2021).
Antimicrobial Agents
Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties as well. Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. Their studies demonstrated moderate activity against pathogenic bacterial and fungal strains, highlighting the potential of thiadiazole derivatives in combating microbial infections (Sah et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGWEIBNZCHQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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